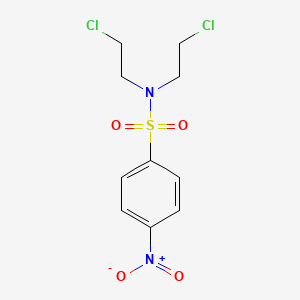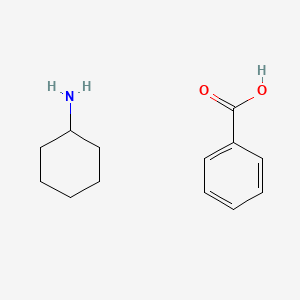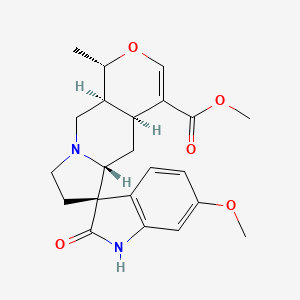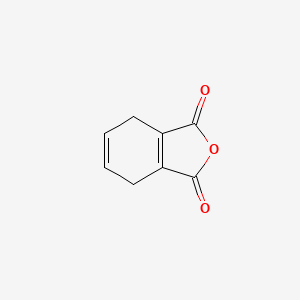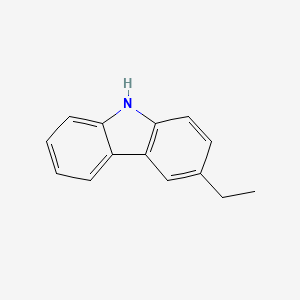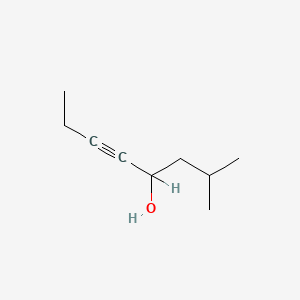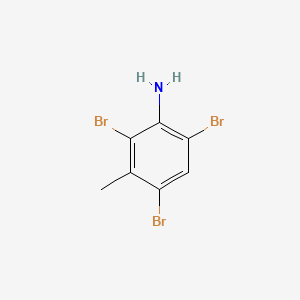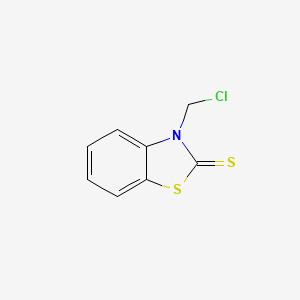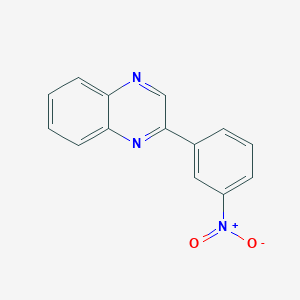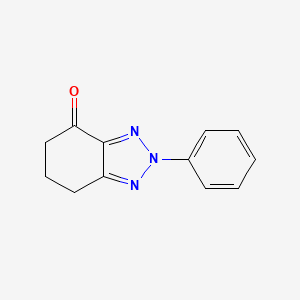![molecular formula C10H9ClN2O B1597489 2-(氯甲基)-9-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 796067-44-2](/img/structure/B1597489.png)
2-(氯甲基)-9-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮
描述
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中的硫属化
该化合物已被用于无金属硫属化,以合成具有硫和硒(3-ArS/ArSe 衍生物)的不同取代的衍生物。 该过程对于创建在制药、农业化学和材料科学中具有潜在应用的化合物具有重要意义 .
自由基机理研究
研究人员已经使用该化合物来探索化学反应中的自由基机理途径。 了解这些机制对于在有机化学中开发新的合成方法至关重要 .
电化学中的硒化
该化合物作为电氧化C3-硒化的底物。 该方法对于合成硒取代的N-杂环化合物非常有价值,这些化合物在药物开发和农业化学中很重要 .
抗氧化剂和治疗剂合成
该化合物的衍生物已被确定具有抗氧化性能。 它们还用于创建具有抗高血压、抗菌、抗菌、抗病毒和抗癌活性的治疗剂 .
农业化学发展
该化合物的衍生物在开发新的农业化学品方面有应用。 这些衍生物可以作为农药和除草剂中的活性成分,促进农业生产力 .
材料科学应用
在材料科学中,该化合物的衍生物用于创建生物活性化合物和聚合物材料。 这些材料具有多种应用,包括开发新型塑料和涂料 .
制药应用
该化合物是合成各种生物活性分子的关键前体。 这些分子用于创建具有CXCR3拮抗作用、HLE抑制和乙酰胆碱酯酶抑制等活性的药物 .
无毒有机硒化合物
来自该化合物的有机硒物种已被确定为无毒。 这一特性对于它们在制药中的使用至关重要,以确保患者安全 .
作用机制
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting potential anti-cancer properties .
生化分析
Biochemical Properties
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to downstream effects on cellular processes. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
The effects of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one on cells are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in cellular processes. For instance, the compound may inhibit the activity of enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory mediators. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may result in acute changes in enzyme activity and gene expression, while long-term exposure can lead to more sustained effects on cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one vary with different dosages . Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in biochemical and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is involved in various metabolic pathways . It interacts with enzymes and cofactors that play roles in oxidative stress responses, inflammation, and cellular metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may inhibit enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress and its associated cellular damage.
Transport and Distribution
The transport and distribution of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one within cells and tissues are critical for its biochemical activity . The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an important factor in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and other cellular processes.
属性
IUPAC Name |
2-(chloromethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-3-2-4-13-9(14)5-8(6-11)12-10(7)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZINXRNSWULSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368731 | |
| Record name | 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796067-44-2 | |
| Record name | 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



